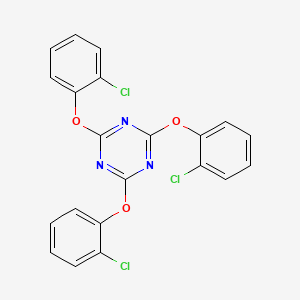![molecular formula C16H17ClO2 B14665637 2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol CAS No. 40453-18-7](/img/structure/B14665637.png)
2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom and four methyl groups attached to the biphenyl structure, along with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol typically involves the chlorination of 3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the methyl and hydroxyl groups, resulting in different chemical properties.
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diol: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a different functional group, leading to distinct chemical behavior.
Uniqueness
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the biphenyl structure
Propriétés
Numéro CAS |
40453-18-7 |
|---|---|
Formule moléculaire |
C16H17ClO2 |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
3-chloro-4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C16H17ClO2/c1-8-5-12(6-9(2)15(8)18)13-7-10(3)16(19)11(4)14(13)17/h5-7,18-19H,1-4H3 |
Clé InChI |
MBXOAPXGEWZBDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



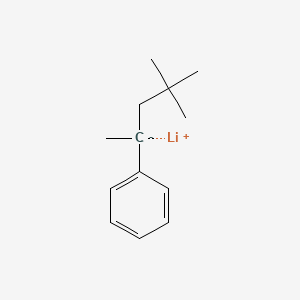

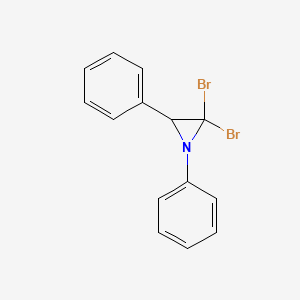

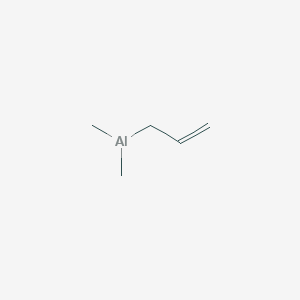
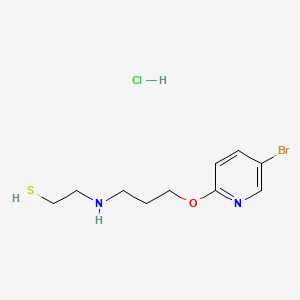

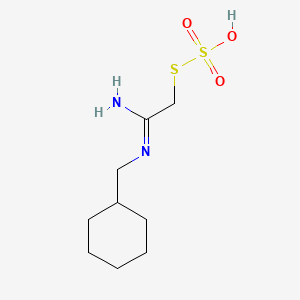
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
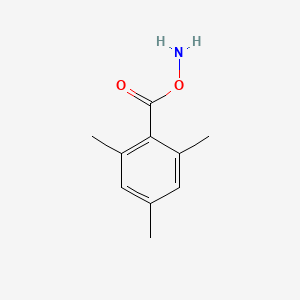
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
